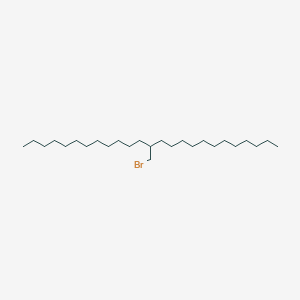
1-Bromo-2-dodecyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-dodecyltetradecane is an organic compound with the molecular formula C26H53Br. It is a brominated alkane, characterized by a long carbon chain with a bromine atom attached to the second carbon. This compound is used in various chemical applications, particularly in the synthesis of complex organic molecules and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-dodecyltetradecane can be synthesized through the bromination of 2-dodecyltetradecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-dodecyltetradecane under optimized conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-dodecyltetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium carbonate (K2CO3) and boronic acids.
Major Products Formed
Substitution Reactions: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1-Bromo-2-dodecyltetradecane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-dodecyltetradecane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromotetradecane: Similar in structure but with a shorter carbon chain (C14H29Br).
1-Bromohexadecane: Another brominated alkane with a slightly longer carbon chain (C16H33Br).
Uniqueness
1-Bromo-2-dodecyltetradecane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and material science.
Propriétés
Formule moléculaire |
C26H53Br |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
13-(bromomethyl)pentacosane |
InChI |
InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
Clé InChI |
YRISMSKJSHNCPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
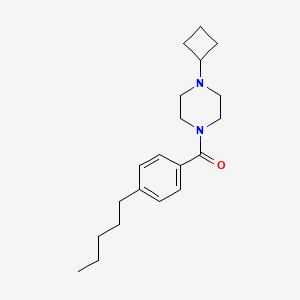

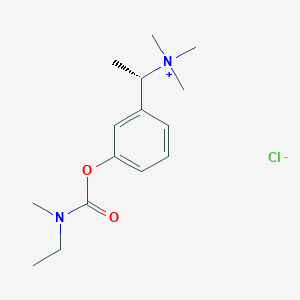
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
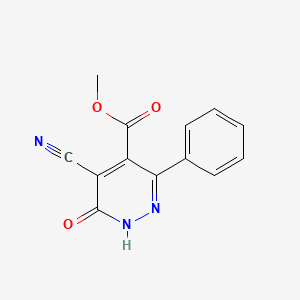
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)

![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
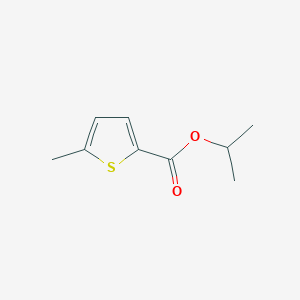

![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
